5-Butoxy-4-methylpent-3-EN-1-yne
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Overview
Description
5-Butoxy-4-methylpent-3-EN-1-yne is an organic compound characterized by the presence of a butoxy group, a methyl group, and a triple bond within its structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-4-methylpent-3-EN-1-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with butanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to optimize the reaction conditions and improve efficiency. The use of high-throughput screening and process optimization can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-4-methylpent-3-EN-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butoxy-4-methylpent-3-EN-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxy-4-methylpent-3-EN-1-yne involves its interaction with specific molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, it may inhibit or activate enzymes, interact with receptors, or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-1-yne: Lacks the butoxy group, making it less versatile in certain reactions.
5-Bromo-3-methylpent-3-en-1-yne: Contains a bromine atom instead of a butoxy group, leading to different reactivity and applications.
Uniqueness
5-Butoxy-4-methylpent-3-EN-1-yne is unique due to its combination of a butoxy group, a methyl group, and a triple bond.
Properties
CAS No. |
61753-30-8 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-butoxy-4-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O/c1-4-6-8-11-9-10(3)7-5-2/h2,7H,4,6,8-9H2,1,3H3 |
InChI Key |
PNPYLDUBYGBSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=CC#C)C |
Origin of Product |
United States |
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